molecular formula C12H13N3O B1490077 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one CAS No. 1706462-02-3

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1490077
CAS No.: 1706462-02-3
M. Wt: 215.25 g/mol
InChI Key: CZIRJIMJHOLYEA-UHFFFAOYSA-N
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Description

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone ring fused with an amino-phenylethyl group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a suitable pyridazinone derivative. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. For instance, the use of hydrochloric acid or sodium hydroxide can promote the condensation reaction, leading to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-amino-1-phenylethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-9-11(10-5-2-1-3-6-10)15-12(16)7-4-8-14-15/h1-8,11H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIRJIMJHOLYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

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